![molecular formula C9H15NO2 B1442419 (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide CAS No. 929693-35-6](/img/structure/B1442419.png)

(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide

Descripción general

Descripción

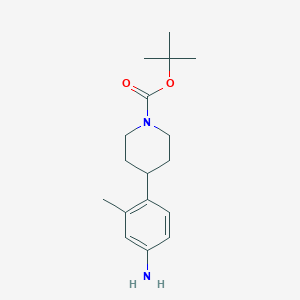

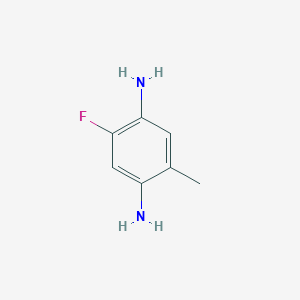

“(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide” is a chemical compound with the CAS number 929693-35-6 . It has a molecular weight of 169.22 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H15NO2/c1-10(2)9(11)6-3-4-7-8(5-6)12-7/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.22 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not available in the sources I have access to .Aplicaciones Científicas De Investigación

Cyclic CN2 Carbene Formation and Reaction Dynamics

- The study by Hanzlová et al. (2014) discusses the intermediacy of diazirinylidene in the fragmentation of butyl 3-bromodiazirine-3-carboxylate. This process leads to the formation of 2-oxabicyclo[4.1.0]heptanes through an intramolecular [2 + 1] cycloaddition of pentenoxymethylenes, which originates from the reaction of the electrophilic c-CN2 with an alkoxide ion. This research provides insight into the reaction mechanisms and products of these complex chemical processes (Hanzlová et al., 2014).

Structural Insights and Hydrogen Bonding

- The crystal structure of (1S,2R,3S*,4R*,5R*)-5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride** was described by Kelly et al. (2012), highlighting its normal geometry and the fully extended nature of the tetradecoxymethyl side chain. The crystal structure also reveals how molecules are linked head-to-head by C—H⋯O hydrogen bonds, forming two-dimensional networks (Kelly et al., 2012).

Synthesis and Conformational Analysis

- Research by Gensini et al. (2002) offers a comprehensive synthesis approach for 1-amino-3-azabicyclo[4.1.0]heptane skeleton derivatives. The synthesis process involves intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides, yielding enantiomerically pure compounds. The study provides detailed structural and conformational analyses of the synthesized compounds (Gensini et al., 2002).

Crystallography and Packing Energy Calculations

- Saouane et al. (2013) conducted an X-ray single-crystal structure analysis of (+)-6-aminopenicillanic acid, which shares structural similarities with the compound . The study discusses the ordered zwitterion structure and the crystal packing, providing insights into the intermolecular interaction energies within the structure (Saouane et al., 2013).

Chemical Reactions and Compound Interactions

- The interaction of Cu2+ with ampicillin and amoxicillin, compounds structurally related to (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide, was studied by Cardiano et al. (2017). Their research discusses the speciation models for these systems, providing a detailed analysis of the stability constants and sequestering ability of the ligands towards Cu2+ (Cardiano et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-10(2)9(11)6-3-4-7-8(5-6)12-7/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHORMZHJCCLTMA-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC2C(C1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@H]1CC[C@@H]2[C@H](C1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)